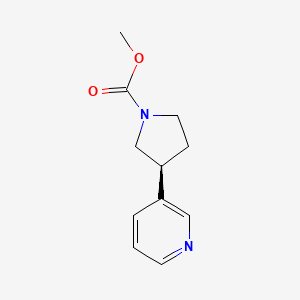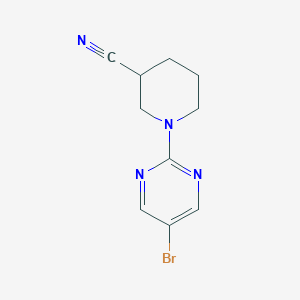
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile is an organic compound with the molecular formula C10H11BrN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a piperidinecarbonitrile group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-bromo-2-chloropyrimidine with piperidinecarbonitrile. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
科学的研究の応用
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the piperidinecarbonitrile group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may affect various signaling pathways, depending on the specific target it interacts with.
類似化合物との比較
Similar Compounds
1-(5-Bromo-2-pyrimidinyl)-4-piperidinamine: Similar structure but with an amine group instead of a carbonitrile group.
1-(5-Bromo-2-pyrimidinyl)ethanone: Contains an ethanone group instead of a piperidinecarbonitrile group.
Macitentan: A dual endothelin receptor antagonist with a similar pyrimidine core structure.
Uniqueness
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile is unique due to the presence of both the bromine atom and the piperidinecarbonitrile group, which confer specific chemical and biological properties
特性
分子式 |
C10H11BrN4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC名 |
1-(5-bromopyrimidin-2-yl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN4/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15/h5-6,8H,1-3,7H2 |
InChIキー |
RPCOLZIJEYASCU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



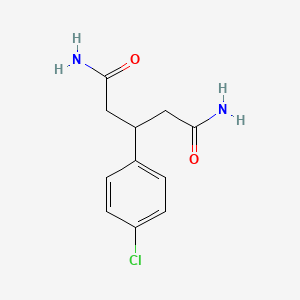
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
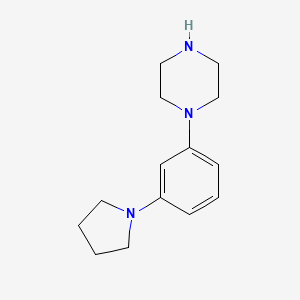
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
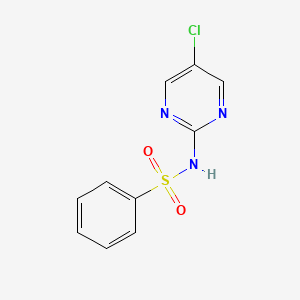
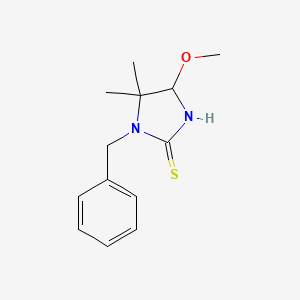

![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)

